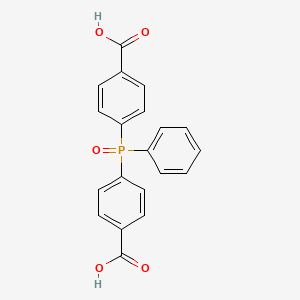

Bis(4-carboxyphenyl)phenylphosphine oxide

CAS No.: 803-19-0

Cat. No.: VC1960988

Molecular Formula: C20H15O5P

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 803-19-0 |

|---|---|

| Molecular Formula | C20H15O5P |

| Molecular Weight | 366.3 g/mol |

| IUPAC Name | 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid |

| Standard InChI | InChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) |

| Standard InChI Key | UVTXHAOLTBFLDL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |

Introduction

Physical and Chemical Properties

Bis(4-carboxyphenyl)phenylphosphine oxide possesses distinctive physico-chemical properties that make it suitable for various applications, particularly in flame retardancy. The compound is characterized by its white solid appearance at room temperature and its high thermal stability.

Basic Properties

Table 1 presents the fundamental physical and chemical properties of Bis(4-carboxyphenyl)phenylphosphine oxide.

| Property | Value |

|---|---|

| CAS Registry Number | 803-19-0 |

| Molecular Formula | C20H15O5P |

| Molecular Weight | 366.3 g/mol |

| Density | 1.42 g/cm³ |

| Boiling Point | 642.9°C at 760 mmHg |

| Flash Point | 342.6°C |

| Water Solubility | 73.26 mg/L (at 23°C) |

| Vapor Pressure | 2.08E-17 mmHg (at 25°C) |

| Refractive Index | 1.667 |

| Storage Condition | Sealed in dry container at room temperature |

The compound exhibits a relatively high boiling point and flash point, indicating good thermal stability, which is beneficial for its application in polymeric materials subjected to high-temperature processing .

Chemical Reactivity

The carboxylic acid groups present in Bis(4-carboxyphenyl)phenylphosphine oxide enable it to participate in esterification reactions, making it suitable for incorporation into polymer chains through covalent bonding. This reactivity allows the compound to function as a reactive flame retardant, which offers advantages over additive flame retardants in terms of leaching resistance and long-term performance .

The phosphine oxide group (P=O) contributes to the compound's thermal stability and plays a crucial role in its flame retardant mechanism through the formation of a protective char layer during combustion processes.

Synthesis Methods

The synthesis of Bis(4-carboxyphenyl)phenylphosphine oxide involves multiple steps, with different approaches documented in the literature. The most common synthetic route proceeds through intermediate compounds and oxidation reactions.

Conventional Synthesis Route

The conventional synthesis method involves the following key steps:

-

Preparation of dichlorophenylphosphine sulfide (DCPPS) from phenylphosphonic dichloride and sulfur

-

Friedel-Crafts reaction of DCPPS with toluene using aluminum chloride (AlCl3) as a catalyst to produce bis(4-methylphenyl)phenyl phosphine sulfide (BMPPS)

-

Oxidation of BMPPS using potassium permanganate (KMnO4) to yield Bis(4-carboxyphenyl)phenylphosphine oxide

Improved Synthesis Method

A more recent synthetic approach reported in patents has demonstrated improved yields and reduced production costs:

In this method, benzene, phosphorus trichloride, and sulfur are used as starting materials for a Friedel-Crafts reaction to synthesize bis(4-methylphenyl)phenyl phosphine sulfide (BMPPS). The BMPPS is then oxidized using KMnO4 as the oxidizing agent to obtain the final product with yields up to 88%, which represents a significant improvement over the conventional method with reported yields of 79.4% .

The detailed procedure typically involves:

-

Reaction of benzene with phosphorus trichloride and anhydrous AlCl3 at 65-70°C

-

Addition of sulfur powder while controlling temperature below 80°C

-

Addition of toluene and heating to 110-120°C for several hours

-

Oxidation using KMnO4 in a pyridine-water mixture at approximately 90°C

-

Acidification, filtration, and recrystallization to obtain the pure product

Applications

Flame Retardancy

The primary application of Bis(4-carboxyphenyl)phenylphosphine oxide is as a flame retardant in various polymeric materials. Its effectiveness stems from its phosphorus content, which contributes to the formation of a protective char layer during combustion.

Studies have shown that the incorporation of Bis(4-carboxyphenyl)phenylphosphine oxide into polymers such as poly(ethylene terephthalate) (PET), poly(trimethylene terephthalate), polyarylate, and polyamide 66 significantly enhances their flame retardance, hydrolytic stability, and thermal stability.

The flame retardant effectiveness of Bis(4-carboxyphenyl)phenylphosphine oxide can be observed through various parameters:

Table 2: Flame Retardant Performance Comparison

| Parameter | PET | PET with Bis(4-carboxyphenyl)phenylphosphine oxide (5 wt%) | Bromine-containing PET |

|---|---|---|---|

| Limiting Oxygen Index (LOI) | Base value | 31.6 | 28.0 |

| Heat Release Rate (HRR) | High | Significantly reduced | Moderately reduced |

| Total Heat Released (THR) | High | Significantly reduced | Moderately reduced |

| Mass Loss Rate (MLR) | High | Significantly reduced | Moderately reduced |

| Total Smoke Released (TSP) | Low | Higher than PET | Much higher than PET |

These results demonstrate that Bis(4-carboxyphenyl)phenylphosphine oxide provides superior flame retardancy compared to traditional bromine-containing flame retardants, with the added advantage of producing less smoke during combustion .

Polymer Synthesis

Beyond flame retardancy, Bis(4-carboxyphenyl)phenylphosphine oxide serves as a valuable monomer in the synthesis of specialty polymers with enhanced properties.

The compound has been successfully incorporated into:

-

Polyamides and bismaleimide systems - improving thermal stability and mechanical properties

-

Epoxy network systems - enhancing flame resistance while maintaining structural integrity

-

Polyesters - through direct esterification and polycondensation with ethylene glycol and terephthalic acid

Polymers containing Bis(4-carboxyphenyl)phenylphosphine oxide exhibit increased glass transition temperatures and improved mechanical properties compared to their non-modified counterparts. Additionally, the incorporation of this compound can lead to reduced crystallization rates in certain polymers, which affects their processing characteristics and final properties .

Research Findings

Solubility Studies

Research on the solubility of Bis(4-carboxyphenyl)phenylphosphine oxide in various solvents has provided valuable information for its processing and application. A notable study measured its solubility in acetic acid over a temperature range of 66-106°C with an uncertainty of 2%. The concentration was determined using sodium hydroxide titration with phenolphthalein as an indicator .

The solubility data is crucial for determining appropriate processing conditions when incorporating the compound into polymeric systems and for purification purposes.

Thermal Properties and Flame Retardance Mechanism

Detailed investigations into the thermal properties of Bis(4-carboxyphenyl)phenylphosphine oxide have revealed a melting point of approximately 337.4°C, which is consistent with literature values ranging from 335-337°C. This high melting point contributes to the compound's stability during polymer processing at elevated temperatures .

The flame retardance mechanism of Bis(4-carboxyphenyl)phenylphosphine oxide operates primarily in the condensed phase through the formation of a carbonaceous char layer that acts as a physical barrier, preventing the underlying material from further combustion. This mechanism involves:

-

Thermal decomposition of the phosphine oxide group

-

Release of phosphorus-containing species that catalyze char formation

-

Development of a cohesive, thermally stable char layer that limits heat and mass transfer

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) studies have demonstrated that the triaryl phosphine oxide (TPO) unit in Bis(4-carboxyphenyl)phenylphosphine oxide inhibits the production of volatile combustion products, which is a key factor in its flame retardant efficacy .

Comparative Performance Studies

Research comparing the flame retardant performance of Bis(4-carboxyphenyl)phenylphosphine oxide with halogenated flame retardants has consistently shown advantages for the phosphorus-based compound:

-

Higher limiting oxygen index (LOI) values (31.6 vs. 28.0)

-

Lower heat release rates during combustion

-

Reduced total heat released

-

Decreased mass loss rates

-

Lower smoke production compared to bromine-containing alternatives

Additionally, studies have shown that polymers containing Bis(4-carboxyphenyl)phenylphosphine oxide maintain better mechanical properties after heat aging compared to those with halogenated flame retardants, indicating better long-term stability .

Structural Characteristics

The molecular structure of Bis(4-carboxyphenyl)phenylphosphine oxide consists of a central phosphorus atom bonded to three phenyl rings, with carboxylic acid groups at the para positions of two of these rings. The phosphorus atom forms a double bond with an oxygen atom, creating the phosphine oxide functional group that is central to its flame retardant properties.

X-ray diffraction studies and spectroscopic analyses have provided detailed information about the compound's structure:

-

Infrared spectroscopy shows characteristic absorption bands at:

-

Nuclear Magnetic Resonance (NMR) spectroscopy reveals:

These structural features contribute to the compound's thermal stability, reactivity, and flame retardant efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume